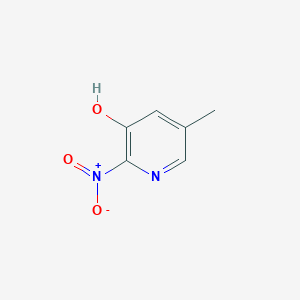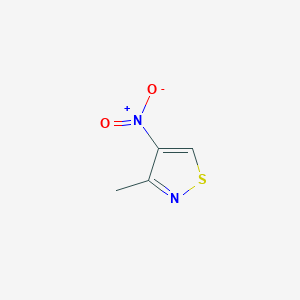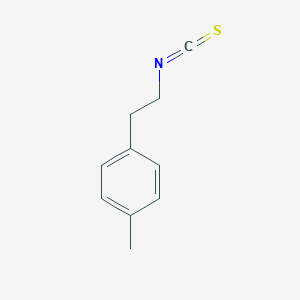
4-(Pyrrolidin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-2-yl)morpholine, also known as PPM, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. PPM has a unique structure that makes it an attractive candidate for drug development, and its synthesis method is relatively simple. In
Wirkmechanismus
The exact mechanism of action of 4-(Pyrrolidin-2-yl)morpholine is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(Pyrrolidin-2-yl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Biochemical and Physiological Effects:
4-(Pyrrolidin-2-yl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 4-(Pyrrolidin-2-yl)morpholine has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Pyrrolidin-2-yl)morpholine in lab experiments is its relatively simple synthesis method. 4-(Pyrrolidin-2-yl)morpholine is also stable under a range of conditions, making it easy to handle and store. However, 4-(Pyrrolidin-2-yl)morpholine has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that 4-(Pyrrolidin-2-yl)morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Pyrrolidin-2-yl)morpholine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of pain and anxiety. Further research is needed to fully understand the mechanism of action of 4-(Pyrrolidin-2-yl)morpholine and its potential therapeutic applications. Additionally, new synthesis methods for 4-(Pyrrolidin-2-yl)morpholine could be developed to improve its yield and purity.
Synthesemethoden
4-(Pyrrolidin-2-yl)morpholine can be synthesized through a simple one-step reaction between 4-morpholin-4-yl-butan-2-one and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through column chromatography. The yield of 4-(Pyrrolidin-2-yl)morpholine is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidin-2-yl)morpholine has been studied extensively for its potential use as a pharmaceutical intermediate. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
1006-78-6 |
|---|---|
Produktname |
4-(Pyrrolidin-2-yl)morpholine |
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
4-pyrrolidin-2-ylmorpholine |
InChI |
InChI=1S/C8H16N2O/c1-2-8(9-3-1)10-4-6-11-7-5-10/h8-9H,1-7H2 |
InChI-Schlüssel |
CSTTWYFHRVNWFD-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)N2CCOCC2 |
Kanonische SMILES |
C1CC(NC1)N2CCOCC2 |
Synonyme |
Morpholine, 4-(4,5-dihydro-2H-pyrrol-5-yl) (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



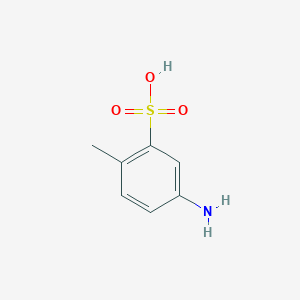
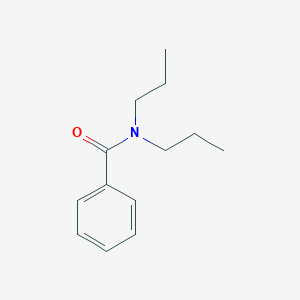


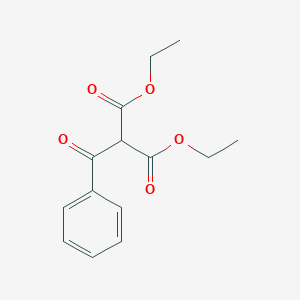
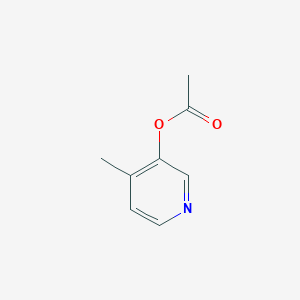


![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)

![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
